molecular formula C16H14N2O B14148271 2-Amino-7-methoxy-3-phenylquinoline CAS No. 203506-32-5

2-Amino-7-methoxy-3-phenylquinoline

Cat. No.: B14148271
CAS No.: 203506-32-5
M. Wt: 250.29 g/mol
InChI Key: KSOJLXXRYSKGNW-UHFFFAOYSA-N
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Description

2-Amino-7-methoxy-3-phenylquinoline is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-3-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Amino-7-methoxy-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-3-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 7-Methoxyquinoline
  • 3-Phenylquinoline

Comparison

2-Amino-7-methoxy-3-phenylquinoline is unique due to the presence of both amino and methoxy groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

203506-32-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

7-methoxy-3-phenylquinolin-2-amine

InChI

InChI=1S/C16H14N2O/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3,(H2,17,18)

InChI Key

KSOJLXXRYSKGNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N

Origin of Product

United States

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